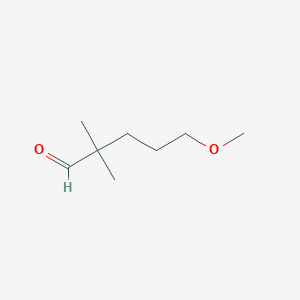
Dimethyl (3-methoxy-2-oxopropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-methoxy-2-oxopropyl)phosphonate is an organic compound with the molecular formula C6H13O5P. It is a phosphonate ester that is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (3-methoxy-2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of trialkyl phosphites with haloacetones. For instance, the reaction between trialkyl phosphites and chloroacetone can yield the desired compound . The reaction conditions typically involve heating the reactants in the presence of a solvent such as toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3-methoxy-2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonate esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl (3-methoxy-2-oxopropyl)phosphonate has several applications in scientific research:
Biology: It is employed in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Industry: It serves as a flame retardant and plasticizer in various industrial applications.
Mecanismo De Acción
The mechanism of action of dimethyl (3-methoxy-2-oxopropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In biological systems, it can interfere with metabolic pathways by inhibiting key enzymes involved in those pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Used in the Seyferth-Gilbert homologation reaction.
Dimethyl (2-oxopropyl)phosphonate: Utilized in the synthesis of phosphorylated heterocycles.
Uniqueness
Dimethyl (3-methoxy-2-oxopropyl)phosphonate is unique due to its methoxy group, which imparts different chemical properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the methoxy group plays a crucial role in the reaction mechanism .
Propiedades
Fórmula molecular |
C6H13O5P |
|---|---|
Peso molecular |
196.14 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-3-methoxypropan-2-one |
InChI |
InChI=1S/C6H13O5P/c1-9-4-6(7)5-12(8,10-2)11-3/h4-5H2,1-3H3 |
Clave InChI |
SMGURJQPNXWSTL-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)












